molecular formula C12H14N2O3 B12730163 3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin CAS No. 91567-43-0

3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin

Cat. No.: B12730163
CAS No.: 91567-43-0
M. Wt: 234.25 g/mol
InChI Key: NBLRSIWFFOXXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin is a chemical compound that belongs to the hydantoin family. Hydantoins are heterocyclic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a hydroxyethyl group, a methyl group, and a phenyl group attached to the hydantoin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin typically involves the reaction of 5-methyl-5-phenylhydantoin with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic addition of the ethylene oxide to the hydantoin ring, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as metal oxides, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carbonyl groups in the hydantoin ring can be reduced to form hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: The major product is 3-(2-carboxyethyl)-5-methyl-5-phenylhydantoin.

    Reduction: The major product is 3-(2-hydroxyethyl)-5-methyl-5-phenyl-2,4-imidazolidinediol.

    Substitution: Depending on the substituent introduced, products can include 3-(2-hydroxyethyl)-5-methyl-5-(4-nitrophenyl)hydantoin or 3-(2-hydroxyethyl)-5-methyl-5-(4-chlorophenyl)hydantoin.

Scientific Research Applications

3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly anticonvulsants and antiarrhythmics.

    Industry: The compound is used in the production of polymers and resins, where it imparts specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. Additionally, it can modulate ion channels in nerve cells, making it useful in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant drug.

    3-(2-Hydroxyethyl)-5,5-diphenylhydantoin: Similar structure but with two phenyl groups.

    5-Methyl-5-phenylhydantoin: Lacks the hydroxyethyl group.

Uniqueness

3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the hydroxyethyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This structural feature can influence its biological activity and its interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

91567-43-0

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-(2-hydroxyethyl)-5-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-12(9-5-3-2-4-6-9)10(16)14(7-8-15)11(17)13-12/h2-6,15H,7-8H2,1H3,(H,13,17)

InChI Key

NBLRSIWFFOXXEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCO)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.